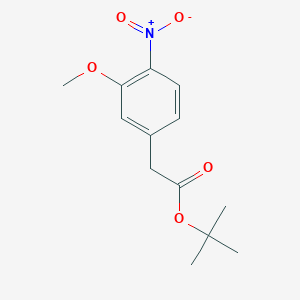

t-Butyl 3-methoxy-4-nitrophenylacetate

Descripción

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the target compound and its derivatives requires precise identification of the substitution patterns and functional groups present. Based on the available chemical literature, the most closely related characterized compound is tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate, which carries the IUPAC name tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate. This compound features a molecular formula of C₁₄H₁₆N₂O₅ and represents a cyano-substituted derivative of the target acetate structure.

The structural analysis reveals that tert-butyl 3-methoxy-4-nitrobenzoate, with CAS registry number 123330-91-6, represents the benzoate analog of the acetate series. This compound carries the systematic IUPAC name tert-butyl 3-methoxy-4-nitrobenzoate and possesses a molecular formula of C₁₂H₁₅NO₅. The structural difference between the benzoate and acetate forms lies in the presence of an additional methylene group (-CH₂-) in the acetate structure, which creates a more flexible linkage between the aromatic ring and the ester functionality.

The parent acid form, (3-methoxy-4-nitrophenyl)acetic acid, has been well-characterized with CAS registry number 5803-22-5 and molecular formula C₉H₉NO₅. This carboxylic acid serves as the precursor for various ester derivatives, including the t-butyl ester that forms the focus of this study. The systematic nomenclature follows the pattern of identifying the substitution positions on the benzene ring, with the methoxy group occupying the 3-position and the nitro group at the 4-position relative to the acetic acid side chain.

Propiedades

Número CAS |

181518-01-4 |

|---|---|

Fórmula molecular |

C13H17NO5 |

Peso molecular |

267.28 g/mol |

Nombre IUPAC |

tert-butyl 2-(3-methoxy-4-nitrophenyl)acetate |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)8-9-5-6-10(14(16)17)11(7-9)18-4/h5-7H,8H2,1-4H3 |

Clave InChI |

HHKXDAKAQJSFAT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |

SMILES canónico |

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Sinónimos |

Benzeneacetic acid, 3-Methoxy-4-nitro-, 1,1-diMethylethyl ester |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

t-Butyl 3-methoxy-4-nitrophenylacetate serves as a versatile building block in the synthesis of biologically active compounds. Its nitro and methoxy groups are crucial for introducing functional diversity into the resulting molecules, enhancing their biological activity. For instance, it can be used to synthesize derivatives that exhibit anticancer properties, as indicated by research demonstrating that compounds derived from similar nitrophenyl structures show cytotoxic effects against various cancer cell lines .

1.2. Antioxidant Properties

Nitro-containing compounds often exhibit antioxidant activities, which are beneficial in pharmaceutical formulations aimed at preventing oxidative stress-related diseases. Studies have shown that derivatives of nitrophenylacetates can act as effective antioxidants, thereby protecting cells from oxidative damage .

Organic Synthesis Applications

2.1. Reaction Mechanisms

t-Butyl 3-methoxy-4-nitrophenylacetate can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, making it an essential intermediate in organic synthesis. The presence of both the tert-butyl and nitrophenyl groups allows for regioselective reactions that can lead to complex molecular architectures .

2.2. Case Studies in Synthesis

In a notable study, researchers utilized t-butyl 3-methoxy-4-nitrophenylacetate to synthesize new classes of isoquinoline derivatives through cyclocondensation reactions. These new compounds exhibited significant biological activities, including moderate to strong cytotoxicity against pancreatic and lung cancer cell lines . The synthetic pathway included the formation of various intermediates, showcasing the compound's utility as a precursor in multi-step synthesis.

Data Tables

The following tables summarize key findings related to the applications of t-butyl 3-methoxy-4-nitrophenylacetate:

| Application Area | Description | Example Compounds | Biological Activity |

|---|---|---|---|

| Pharmaceuticals | Building block for bioactive compounds | Isoquinoline derivatives | Anticancer activity |

| Organic Synthesis | Intermediate in chemical reactions | Nitro derivatives | Antioxidant properties |

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound 5h | 25.9 | PACA2 (Pancreatic) | Cytotoxic |

| Compound 6b | 34.9 | A549 (Lung carcinoma) | Cytotoxic |

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The compound can be compared to other aryl acetates with variations in substituents or ester groups. Key analogues include:

Key Observations :

- The tert-butyl ester in the target compound enhances steric hindrance, reducing susceptibility to nucleophilic attack compared to methyl or ethyl esters.

- The nitro group at the 4-position increases electron-withdrawing effects, stabilizing the aromatic ring but reducing solubility in polar solvents compared to amino-substituted analogues.

- Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (as in the third analogue) increases lipophilicity but may hinder crystallization .

Analytical Differentiation

Analytical techniques such as NMR, GC/MS, and FTIR (as described in for a structurally distinct compound ) can differentiate the target compound from analogues:

- NMR : The tert-butyl group produces a distinctive singlet at ~1.4 ppm (9H), absent in methyl/ethyl esters. Methoxy and nitro substituents cause predictable aromatic proton splitting patterns.

- GC/MS: The molecular ion peak at m/z ~281 and fragments corresponding to tert-butyl loss (m/z 225) are diagnostic.

- FTIR : Strong nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are key identifiers.

Métodos De Preparación

CDI-Mediated Acylation and Grignard Reagent Integration

A prominent method involves activating carboxylic acid derivatives using N,N'-carbonyldiimidazole (CDI), followed by nucleophilic acyl substitution. In the synthesis of tert-butyl 4-methoxy-3-oxobutyrate, methoxyacetic acid reacts with CDI in tetrahydrofuran (THF) at 0–20°C to form an acyl imidazole intermediate. Subsequent treatment with mono-tert-butyl malonate and an isopropyl Grignard reagent yields the target ester via magnesium salt formation.

Key Data:

-

Solvent: Tetrahydrofuran (optimal) or 2-methyltetrahydrofuran.

-

Molar Ratios: Methoxyacetic acid : CDI : mono-tert-butyl malonate = 10 : 11 : 1.

This route avoids explosive reagents and enables large-scale production due to mild conditions. Adapting this protocol for t-butyl 3-methoxy-4-nitrophenylacetate would require substituting malonate with 3-methoxy-4-nitrophenylacetic acid, though nitro-group stability under Grignard conditions warrants further study.

Enzymatic Esterification Using Immobilized Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative. For 4-nitrophenyl acetate synthesis, Bacillus coagulans lipase immobilized on a molecular sieve achieved 90% conversion in n-heptane at 65°C. Applying this to t-butyl 3-methoxy-4-nitrophenylacetate would involve reacting 3-methoxy-4-nitrophenylacetic acid with tert-butanol in anhydrous solvents.

Optimization Insights:

While enzymatic methods reduce byproducts, the steric bulk of the tert-butyl group may hinder lipase accessibility, necessitating substrate engineering.

Regioselective Nitration of Methoxy-Substituted Precursors

Introducing the nitro group at the para position relative to methoxy demands careful nitration conditions. For tert-butyl 3-methoxy-4-nitrobenzoate, nitration likely occurs after methoxy and tert-butyl group installation to direct electrophilic attack. A mixed acid (HNO3/H2SO4) system at 0–5°C could achieve regioselectivity, though over-nitration risks exist.

Considerations:

Post-nitration, esterification with acetic acid derivatives would complete the synthesis, though competing hydrolysis requires anhydrous conditions.

Reaction Optimization and Condition Analysis

Solvent and Temperature Effects

Tetrahydrofuran (THF): Preferred for CDI-mediated reactions due to its polarity and ability to stabilize Grignard intermediates. Alternatives like 2-methyltetrahydrofuran offer similar benefits with higher boiling points.

n-Heptane: Optimal for lipase-catalyzed reactions, enhancing enzyme stability and substrate partitioning.

Low-Temperature Nitration: Critical for regioselectivity; yields drop by 15–20% at temperatures above 10°C.

Catalytic and Stoichiometric Considerations

-

CDI Stoichiometry: A 10% excess of CDI ensures complete acyl imidazole formation.

-

Grignard Reagent Loading: A 2:1 molar ratio of isopropyl Grignard to malonate prevents di-adduct formation.

-

Enzyme Loading: 55 IU/mg lipase achieves 90% conversion in 3 hours.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves nitro- and methoxy-substituted isomers, with retention times varying by 1.2–1.5 minutes.

Industrial Applications and Scalability Challenges

Q & A

Q. Advanced Research Focus

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, simulate nitration pathways to predict regioselectivity (e.g., para vs. meta substitution) .

- Solvent Effects : Polarizable continuum models (PCM) can assess solvent interactions (e.g., dielectric constant of acetonitrile vs. toluene) influencing reaction rates .

- Kinetic Isotope Effects (KIE) : Computational KIE analysis helps distinguish between concerted and stepwise mechanisms in esterification or nitration .

How should researchers address discrepancies between theoretical predictions and experimental outcomes in the synthesis of this compound?

Q. Advanced Research Focus

Validation of Computational Models : Cross-check DFT-predicted activation energies with experimental Arrhenius plots.

Byproduct Analysis : Use LC-MS to identify unanticipated products (e.g., over-nitrated derivatives) and refine computational models to include these pathways .

Feedback Loops : Integrate experimental data (e.g., reaction yields, impurity profiles) into machine learning algorithms to iteratively improve computational predictions .

What methodologies are recommended for studying the stability and degradation pathways of t-Butyl 3-methoxy-4-nitrophenylacetate under varying environmental conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS/MS for nitro group reduction or ester hydrolysis .

- Surface Reactivity Studies : Use XPS or FTIR to analyze interactions with common lab surfaces (e.g., glass, stainless steel) that may catalyze decomposition .

- Storage Optimization : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photolysis and oxidation .

How can factorial design principles optimize reaction conditions for synthesizing t-Butyl 3-methoxy-4-nitrophenylacetate?

Q. Methodological Focus

- Variable Selection : Test factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ factorial design.

- Response Surface Modeling : Use ANOVA to identify significant interactions (e.g., X₁×X₂ affecting yield).

- Case Example : A study might reveal that 60°C with 5 mol% H₂SO₄ in dichloromethane maximizes yield while minimizing byproducts .

What strategies are effective in troubleshooting byproduct formation during the synthesis of this compound?

Q. Methodological Focus

Byproduct Identification : Use preparative TLC or SPE to isolate impurities, followed by NMR/MS structural elucidation .

Reaction Monitoring : In situ IR spectroscopy tracks nitro group formation (1520–1350 cm⁻¹) and ester carbonyl (1740 cm⁻¹) to detect incomplete steps.

Condition Screening : Systematically vary nitration time or acid concentration to suppress di-nitrated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.